Aluminum myristate
Description
Historical Context and Evolution of Research on Metal Soaps and Aluminum Carboxylates
The scientific inquiry into metal soaps, a class of compounds that includes aluminum myristate, is rooted in early chemical investigations of fats and oils. The term "metallic soap" first appeared in the latter half of the 18th century, with French chemist Michel Eugène Chevreul's pioneering work in 1823 providing the first scientific description of saponification, the process of soap formation. dokumen.pub This foundational research laid the groundwork for understanding the reactions between fatty acids and metal ions.
Historically, much of the research focus was driven by the field of art conservation. In the early 2000s, researchers began to systematically study metal carboxylates found in paintings. dokumen.pubtandfonline.com These compounds were identified both as intentional additives and as unintentional degradation products. mdpi.comresearchgate.net For instance, metal soaps like aluminum stearate (B1226849) were sometimes added to commercial paint formulations to act as plasticizers or dispersing agents. mdpi.comresearchgate.net However, they could also form spontaneously from the reaction of fatty acids in drying oils with metal cations from pigments like lead white or zinc white, leading to degradation phenomena such as protrusions and increased transparency in paint layers. tandfonline.commdpi.comresearchgate.net
The study of aluminum carboxylates, a specific subgroup of metal soaps, evolved as their unique properties found applications beyond traditional uses. Research expanded to investigate their synthesis and thermal behavior for creating advanced materials. For example, studies explored the synthesis of aluminum carboxylate gels from sources like pseudoboehmite and their subsequent thermal decomposition to form transition aluminas, which are crucial in catalysis and ceramics. acs.orgresearchgate.net The synthesis methods themselves have been a subject of study, with techniques developed to create soluble aluminum carboxylates directly from aluminum hydroxide (B78521), intended for use as water-based ceramic precursors. researchgate.net This evolution from observational studies in art to targeted synthesis for industrial materials marks a significant shift in the research landscape of aluminum carboxylates.
Table 1: Key Milestones in the Evolution of Metal Soap and Aluminum Carboxylate Research
| Period | Key Development | Significance |
|---|---|---|
| 1823 | Scientific description of saponification by Michel Eugène Chevreul. dokumen.pub | Provided the fundamental chemical understanding of soap formation. |
| Late 20th Century | Use of metal stearates (e.g., aluminum stearate) as additives in commercial oil paints. researchgate.net | Marked the intentional use of metal soaps to modify material properties. |
| Early 2000s | Systematic studies on metal soaps in historical paintings by research groups like MOLART. dokumen.pubtandfonline.com | Identified metal soaps as key factors in the degradation and aging of artworks. |
| 2000s - Present | Research into the synthesis of aluminum carboxylates for advanced materials (e.g., alumina (B75360) precursors). acs.orgresearchgate.netresearchgate.net | Shifted focus towards designing aluminum carboxylates for specific technological applications. |
| Contemporary | Investigation of aluminum carboxylates in advanced formulations and materials science. mdpi.comresearchgate.netresearchgate.net | Exploration of novel applications such as superhydrophobic surfaces and controlled gelation processes. |
Significance of this compound in Contemporary Materials Science and Advanced Formulation Chemistry
This compound, the aluminum salt of myristic acid, holds considerable significance in modern materials science and formulation chemistry due to its multifunctional properties. cosmileeurope.eu Its primary roles are as an anticaking agent, emulsion stabilizer, and viscosity-controlling agent. cosmileeurope.eunih.govincibeauty.compaulaschoice.co.ukthegoodscentscompany.com These functions make it a valuable component in a wide array of products, particularly in the cosmetics and personal care industries. cosmeticsinfo.orgatamanchemicals.com
In advanced formulations, such as those for cosmetics, this compound is used to improve the texture, stability, and application of products. paulaschoice.co.ukatamanchemicals.comatamanchemicals.com As an anticaking agent, it prevents powdered products from clumping, ensuring they remain free-flowing. incibeauty.comcosmeticsinfo.org Its role as an emulsion stabilizer is critical in products containing both oil and water components, where it helps to maintain a homogenous mixture and extend shelf life. incibeauty.comatamanchemicals.com Furthermore, by controlling viscosity, it helps achieve the desired consistency and body in creams, lotions, and other formulations. cosmileeurope.euincibeauty.com
Beyond cosmetics, the principles governing the behavior of aluminum carboxylates like this compound are being explored in materials science for novel applications. Research into the electrodeposition of myristate-based coatings on metal surfaces, for instance, has shown the potential to create superhydrophobic layers with enhanced corrosion resistance. researchgate.netresearchgate.net While these studies may use other metal myristates, the underlying chemistry of the myristate ligand is relevant. The ability of aluminum carboxylates to form specific structures, such as gels and solids with controlled porosity, is also being investigated for the production of advanced ceramic materials and catalysts. researchgate.netmdpi.com The thermal behavior of aluminum precursors is a key area of study for producing materials like aluminum foams, where precise control over decomposition and melting is essential. mdpi.com
Table 2: Functions of this compound in Formulations
| Function | Description | Industry Application |
|---|---|---|
| Anticaking Agent | Prevents powdered or granular materials from forming clumps, ensuring fluidity. incibeauty.comcosmeticsinfo.org | Cosmetics (e.g., powders), Food Additives nih.gov |
| Emulsion Stabilizer | Promotes the formation of emulsions and improves their stability and shelf life. cosmileeurope.euincibeauty.com | Cosmetics (e.g., creams, lotions) cosmeticsinfo.org |
| Viscosity Controlling Agent | Increases or decreases the viscosity (thickness) of cosmetic products to achieve desired texture. cosmileeurope.euincibeauty.com | Cosmetics (e.g., eyeliners, creams) pishrochem.com |
| Opacifying Agent | Reduces the clear or transparent appearance of products. atamanchemicals.com | Cosmetics, Personal Care Products atamanchemicals.com |
Identification of Key Research Gaps and Future Directions in this compound Studies
Despite its established use in various formulations, significant research gaps remain in the understanding of this compound and related aluminum compounds. A primary area requiring further investigation is the interaction of these compounds with biological systems, particularly the rate and mechanism of dermal absorption from cosmetic products. researchgate.netresearchgate.netnih.gov Current knowledge on this topic is limited, and there is a lack of consensus, prompting calls for studies that better reflect real-world, long-term exposure scenarios. researchgate.netresearchgate.netnih.gov
In the realm of materials science, while the use of metal soaps as additives in paints and polymers is known, their long-term behavior and stability are not well understood. researchgate.net The hydrolysis of aluminum stearates has been observed under artificial aging, suggesting that these additives are not inert over time. researchgate.net Future research should focus on the kinetics and mechanisms of such degradation processes to better predict the lifespan and performance of materials containing these additives.
Furthermore, the molecular-level processes governing the function of aluminum carboxylates present another frontier for research. There is a need for more advanced in-situ detection technologies to quantitatively characterize the structural evolution of aluminum sols during the transition to gels, which is critical for the precise control of manufacturing processes for materials like alumina fibers. mdpi.com Expanding research on the molecular mechanisms by which aluminum compounds interact within complex systems could be achieved using advanced methodologies like genomics, proteomics, and metabolomics. mdpi.com
Future research should also aim to develop more environmentally friendly and sustainable alternatives to traditional metal soaps where applicable. pishrochem.com This involves investigating biodegradable and less toxic options that can replicate the functional benefits of compounds like aluminum stearate and myristate. pishrochem.com
Table 3: Summary of Research Gaps and Future Directions
| Research Area | Identified Gap | Proposed Future Direction |
|---|---|---|
| Formulation Science & Toxicology | The dermal absorption rate and mechanism of aluminum from cosmetics are not well understood. researchgate.netresearchgate.netnih.gov | Conduct large-scale, long-term epidemiological and clinical studies based on real-life exposure to better determine systemic availability. mdpi.comrivm.nl |
| Materials Science & Conservation | The long-term stability and degradation pathways of aluminum carboxylates (e.g., stearates, myristates) in polymers and paints are unclear. researchgate.net | Investigate the hydrolysis and degradation kinetics of aluminum soaps in various matrices under different environmental conditions. researchgate.net |
| Physical Chemistry | Lack of in-situ methods for quantitative characterization of the sol-gel process in aluminum carboxylate systems. mdpi.com | Develop and apply advanced in-situ detection technologies and computer simulations to study the structural evolution and enable precise process control. mdpi.com |
| Molecular Mechanisms | Limited understanding of the specific molecular interactions of aluminum compounds within biological and chemical systems. mdpi.com | Employ methodologies like genomics, proteomics, and metabolomics to elucidate interactions with key biological molecules and pathways. mdpi.com |
| Sustainable Chemistry | Growing environmental and health concerns regarding some applications of metal soaps. pishrochem.com | Investigate and develop eco-friendly, biodegradable alternatives that offer comparable functionality. pishrochem.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
4040-50-0 |
|---|---|
Molecular Formula |
C42H81AlO6 |
Molecular Weight |
709.1 g/mol |
IUPAC Name |
aluminum;tetradecanoate |
InChI |
InChI=1S/3C14H28O2.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h3*2-13H2,1H3,(H,15,16);/q;;;+3/p-3 |
InChI Key |
HSMXEPWDIJUMSS-UHFFFAOYSA-K |
SMILES |
CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].[Al+3] |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].[Al+3] |
Other CAS No. |
4040-50-0 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Aluminum Myristate
Direct Synthesis Routes from Myristic Acid and Aluminum Precursors
Direct synthesis methods involve the reaction of myristic acid with an aluminum-containing compound. These routes are often favored for their straightforward approach.
Precipitation-Based Approaches and Control of Reaction Parameters
A common and established method for synthesizing aluminum soaps, including aluminum myristate, is through aqueous precipitation. royalsocietypublishing.org This typically involves the reaction of a water-soluble salt of myristic acid, such as sodium myristate, with a water-soluble aluminum salt like aluminum sulfate (B86663) or aluminum chloride. nih.gov The formation of this compound occurs as a precipitate due to its low solubility in water.
The control of reaction parameters is crucial in precipitation methods to influence the properties of the final product. Key parameters include:
pH: The pH of the reaction medium significantly affects the phase and nature of the aluminum species present. For instance, in the synthesis of aluminum hydrates from aluminum chloride, different phases like amorphous, boehmite, and bayerite are obtained depending on the solution's pH. researchgate.net
Temperature: Temperature influences the rate of precipitation and the crystalline structure of the product. In the precipitation of aluminum hydroxide (B78521), controlling the temperature is essential for producing particles of a desired size. researchgate.net
Concentration of Reactants: The concentration of the myristate salt and the aluminum precursor can impact the yield and particle size of the this compound. researchgate.net
Stirring Rate: The agitation of the reaction mixture affects mass transfer and can influence the homogeneity and morphology of the precipitate. researchgate.net
Seeding: The addition of seed crystals can control the particle size and morphology of the precipitated product by promoting secondary nucleation over primary nucleation. researchgate.net
Commercial production of aluminum soaps often involves treating alkali soaps with aqueous solutions of aluminum salts. Initially, agglomerates of aluminum hydroxide and the carboxylic acid form, which then react during the drying process to yield the final salt. nih.gov
Table 1: Key Parameters in Precipitation Synthesis of Aluminum Soaps
| Parameter | Effect on Synthesis |
| pH | Influences the aluminum species in solution and the final product phase. researchgate.net |
| Temperature | Affects reaction rate and crystallinity. researchgate.net |
| Reactant Concentration | Impacts yield and particle size. researchgate.net |
| Stirring Rate | Influences mass transfer and particle homogeneity. researchgate.net |
| Seeding | Controls particle size and morphology. researchgate.net |
Sol-Gel Techniques for this compound Formation
The sol-gel process offers a versatile method for synthesizing metal oxides and related compounds with controlled structures and textures. ijcce.ac.ir This technique involves the transition of a colloidal solution (sol) into a solid network (gel). While direct synthesis of this compound via sol-gel is less commonly detailed, the principles are applicable.
In a typical sol-gel synthesis of alumina (B75360), an aluminum precursor like aluminum isopropoxide or aluminum tri(sec-butoxide) is hydrolyzed and condensed. metall-mater-eng.comrsc.org To adapt this for this compound, myristic acid could be introduced during the process. The process allows for low-temperature processing and the production of homogeneous powders. ijcce.ac.ir
Key aspects of the sol-gel method include:
Precursors: Common aluminum precursors are aluminum alkoxides (e.g., aluminum isopropoxide) and inorganic aluminum salts. mdpi.com
Solvents: Alcohols are often used as solvents. rsc.org
Catalysts and Additives: Acids or bases can be used to control the hydrolysis and condensation rates. Chelating agents can modify the reactivity of the aluminum precursor. rsc.org
The properties of the final material are determined by controlling parameters such as pH, water content, and the nature of the solvent. ijcce.ac.ir
Anhydrous Synthesis Strategies and Their Mechanistic Implications
Anhydrous synthesis routes are employed to avoid the incorporation of water into the final product, which can be critical for certain applications. These methods are often carried out in organic solvents.
One approach involves the direct reaction of a fatty acid with a metal salt in the presence of a non-coordinating, sterically hindered organic base as a catalyst. acs.org For example, aluminum chloride can react with stearic acid in the presence of a catalyst like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to yield aluminum stearate (B1226849). researchgate.net This method is notable for its one-step nature and high yield. acs.org The mechanism involves the protonation of the base by the fatty acid, which then facilitates the reaction with the metal salt. acs.org
Another anhydrous method involves the reaction of an aluminum precursor, such as aluminum chloride hexahydrate, with an alcohol. This process can lead to the precipitation of anhydrous aluminum chloride crystals. google.com While this specific example is for the chloride, the principle of using a non-aqueous solvent to drive the reaction and control hydration is relevant.
Indirect Synthesis Pathways and Chemical Exchange Reactions
Indirect synthesis methods involve the transformation of a pre-existing aluminum compound into this compound through chemical exchange reactions.
Salt Metathesis Reactions in Non-Aqueous Media
Salt metathesis, or double displacement, is a common strategy in inorganic and organometallic synthesis. In the context of this compound, this would typically involve the reaction of an aluminum-containing compound with a myristate salt in a non-aqueous solvent. For instance, a reaction could be set up between an aluminum halide and sodium myristate in an organic solvent. researchgate.net This approach can offer better yields and avoid strong reducing agents compared to some other methods. researchgate.net The reaction of sodium β-diketiminate with an aluminum precursor to form aluminum β-diketiminates is an example of a successful salt metathesis reaction for aluminum complexes. researchgate.net
Ligand Exchange and Transesterification Processes
Ligand exchange provides a powerful route to synthesize mixed-ligand aluminum compounds that may be difficult to obtain through other methods. nih.gov In this process, a ligand already coordinated to the aluminum center is replaced by a myristate group. For example, organoaluminum compounds like triethylaluminum (B1256330) can undergo ligand exchange reactions with phenols to form aluminum phenoxides. A similar principle could be applied where a ligand on an aluminum precursor is exchanged for myristic acid.
Transesterification is another potential indirect route. While more common for the synthesis of organic esters, the underlying principle of exchanging an alkoxy group for another functional group can be conceptually extended. In a related context, the synthesis of monoacylglycerol derivatives can be achieved through a transesterification reaction between an ethyl ester and a protected glycerol, followed by deprotection. nih.gov A similar strategy could be envisioned where an aluminum alkoxide reacts with myristic acid or a myristate ester, leading to the formation of this compound.
Influence of Synthetic Conditions on Product Morphology and Research Purity
Temperature and Pressure Effects on Reaction Kinetics and Product Structure
Temperature is a fundamental parameter in the synthesis of this compound, directly influencing the rate of reaction and the structure of the final product. Generally, an increase in reaction temperature accelerates the reaction kinetics by providing the necessary activation energy for the chemical process. unimore.it In reactions involving aluminum compounds, such as the direct nitridation of aluminum powder, a clear correlation between temperature and product yield has been observed. mdpi.com For instance, in related syntheses, increasing the temperature from 500 °C to 530 °C can significantly increase the product yield from approximately 40% to over 80%. mdpi.com This principle suggests that the esterification or saponification reactions used to produce this compound would also exhibit temperature-dependent kinetics. researchgate.net
Elevated temperatures not only increase the reaction rate but can also affect the morphology and agglomeration of the product particles. mdpi.com While higher temperatures can lead to a more complete reaction in a shorter time, they may also promote the formation of larger, more agglomerated particles, which could be undesirable depending on the intended application. mdpi.com Conversely, lower temperatures might yield a finer, more easily processable powder but may require significantly longer reaction times to achieve a comparable yield. mdpi.com
The interplay between temperature and time is critical. A specific yield might be achievable at a high temperature for a short duration or at a lower temperature over a more extended period. mdpi.com The choice of regimen depends on optimizing for factors like energy consumption, product morphology, and processability.
Table 1: Illustrative Effect of Temperature and Time on Product Yield in a Related Aluminum Compound Synthesis mdpi.com
| Reaction Temperature (°C) | Reaction Time (hours) | Product Yield (%) |
|---|---|---|
| 500 | 6 | ~40 |
| 510 | 6 | >73 |
| 520 | 6 | 80-90 |
| 530 | 1 | 80-85 |
| 530 | 6 | 85 |
| 540 | 6 | 80-90 |
This table illustrates the general principle of temperature and time influencing product yield in the synthesis of aluminum-containing compounds, based on data from the direct nitridation of aluminum powder.
Role of Solvent Systems in Directing this compound Formation
The choice of solvent is a critical factor that directs the reaction pathway, influences the solubility of reactants and products, and ultimately affects the morphology of the this compound. The synthesis of aluminum soaps can be approached through different routes, such as aqueous metathesis or reactions in organic solvents, and the solvent system is key in each. royalsocietypublishing.org
In non-polar organic solvents like benzene (B151609), aluminum soaps can form fibrillar aggregates, with the viscosity of the solution increasing significantly with concentration, indicating strong intermolecular attraction. royalsocietypublishing.org The reaction between an aluminum alkoxide and myristic acid in such a solvent system is a direct route to forming the aluminum soap. royalsocietypublishing.org
In polar solvent systems, the behavior of the aluminum salt is more complex. Studies involving group III metal salts (including aluminum) have shown that in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), the metal salt dissociates to form metal-solvent complex cations, such as [Al(Solvent)₆]³⁺. nih.gov This complexation is a dominant mechanism and plays a crucial role in the subsequent reaction with the myristate anion. nih.gov The use of such solvents can lead to excellent colloidal stability of the resulting product. nih.gov The ability of a solvent to solubilize both the fatty acid and the aluminum precursor is essential for a homogeneous reaction environment, which is why ethanol (B145695) is often a preferred solvent in related saponification reactions.
The selection of the solvent can also be a tool to prevent phase separation during the reaction, ensuring a uniform mixture and a more consistent product. The solvent's polarity, boiling point, and ability to form complexes with the metal ion are all properties that must be considered to optimize the synthesis of this compound.
Table 2: Influence of Solvent Type on Reaction Environment royalsocietypublishing.orgnih.gov
| Solvent Type | Example(s) | Role in Synthesis | Potential Outcome |
|---|---|---|---|
| Non-Polar Organic | Benzene | Allows for molecular dispersion at low concentrations; promotes aggregation at higher concentrations. | Formation of fibrillar aggregates. |
| Polar Aprotic | DMF, DMSO | Promotes dissociation of aluminum salt and formation of metal-solvent complexes (e.g., [Al(Solvent)₆]³⁺). | Ensures colloidal stability and can facilitate a dissociation-complexation mechanism. |
| Polar Protic | Ethanol | Solubilizes both fatty acid and metal salt reactants, creating a homogeneous reaction medium. | Facilitates complete neutralization/saponification. |
Catalytic Considerations in this compound Synthesis
The synthesis of this compound can be influenced by catalysts that accelerate the rate-limiting steps of the reaction. While aluminum compounds themselves can act as catalysts in other reactions, their own synthesis from precursors like aluminum alkoxides or aluminum salts can be catalyzed. asianpubs.orgnih.gov
In the context of forming the myristate salt, the reaction is often a type of neutralization or metathesis. The choice of aluminum precursor can be considered a catalytic consideration in itself. For example, using a highly reactive precursor like aluminum isopropoxide can facilitate the reaction with myristic acid in an organic solvent. royalsocietypublishing.orgasianpubs.org The reaction between aluminum alkoxides and fatty acids has been shown to be an effective method for producing aluminum soaps. royalsocietypublishing.org
Alternatively, external catalysts may be employed. In the closely related synthesis of myristate esters, acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to achieve high conversion rates at elevated temperatures. researchgate.netalfa-chemistry.com While the chemistry of salt formation differs from esterification, the principle of using a catalyst to lower the activation energy barrier applies. For aqueous metathesis routes, where an alkali metal myristate (like sodium myristate) reacts with a soluble aluminum salt, the reaction is typically rapid and may not require a catalyst. However, the pH of the solution is a critical parameter that must be controlled, effectively acting as a catalytic factor for the precipitation of the aluminum soap.
Some modern approaches utilize solid acid catalysts or enzymatic catalysts for ester synthesis to simplify purification and reduce costs, a concept that could potentially be adapted for aluminum soap production. researchgate.netrasayanjournal.co.in Furthermore, certain organic aluminum compounds, such as aluminum β-ketoesters, are noted for their stability in the presence of water, which could make them suitable as catalysts or precursors in reactions where water is present or produced. asianpubs.org
Advanced Structural Elucidation and Morphological Characterization Techniques
Spectroscopic Analysis for Bond Structure and Functional Group Identification
Spectroscopic techniques are instrumental in probing the molecular architecture of aluminum myristate, offering insights into its bonding and the functional groups present.
Fourier Transform Infrared (FTIR) Spectroscopy Applications in Metal Soap Analysis
FTIR spectroscopy is a powerful tool for identifying the chemical bonds and functional groups within a molecule by measuring the absorption of infrared radiation. jsheld.com In the analysis of metal soaps like this compound, FTIR is crucial for confirming the formation of the salt and characterizing its coordination chemistry. rsc.org The technique can distinguish between the carboxylic acid raw material and the resulting metal carboxylate. mdpi.com
The infrared spectrum of a metal soap is characterized by the disappearance of the broad O-H stretching band of the carboxylic acid and the appearance of characteristic bands for the carboxylate group (COO⁻). The positions of the asymmetric and symmetric stretching vibrations of the carboxylate group provide information about the coordination mode between the aluminum ion and the myristate ligands.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance in this compound Analysis |
| Asymmetric Carboxylate Stretch (νₐ(COO⁻)) | 1550-1610 | Indicates the formation of the metal salt and provides clues about the coordination environment of the aluminum ion. |
| Symmetric Carboxylate Stretch (νₛ(COO⁻)) | 1400-1450 | The separation between the asymmetric and symmetric stretching frequencies (Δν) can help infer the coordination mode (e.g., monodentate, bidentate, bridging). |
| C-H Stretching of Alkyl Chain | 2800-3000 | Confirms the presence of the long hydrocarbon chain of the myristate ligand. |
Table 1: Characteristic FTIR Bands for this compound Analysis
Studies on similar aluminum soaps have utilized FTIR to monitor their synthesis and to characterize their structure. nih.gov For instance, the analysis of aluminum soaps derived from sunflower oil used FTIR to confirm the formation of the metal carboxylates. buketov.edu.kz Furthermore, FTIR is sensitive enough to distinguish between different phases, such as amorphous and crystalline states of metal soaps. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Solution Dynamics
NMR spectroscopy is a technique that provides detailed information about the structure and dynamics of molecules in solution. For this compound, ²⁷Al NMR is particularly informative due to the quadrupolar nature of the aluminum nucleus. The chemical shift and linewidth of the ²⁷Al NMR signal are highly sensitive to the symmetry of the aluminum complex and the viscosity of the solution. publish.csiro.au
In aqueous solutions of aluminum carboxylates, the pH plays a significant role in the observed ²⁷Al NMR signal. publish.csiro.aupublish.csiro.au Changes in pH can lead to polymerization of the aluminum chelates, causing a broadening of the signal due to dipole-dipole interactions between the aluminum nuclei. publish.csiro.aupublish.csiro.au This phenomenon can be used to monitor the formation of different aluminum chelate species in solution. publish.csiro.au
¹H NMR spectroscopy can also be employed to analyze the hydrocarbon chains of the myristate ligands, providing information about their conformation and mobility. researchgate.net
| Nucleus | Key Parameters | Information Gained for this compound |
| ²⁷Al | Chemical Shift, Linewidth | Symmetry of the aluminum coordination sphere, formation of different complex species, and polymerization in solution. publish.csiro.aucolab.ws |
| ¹H | Chemical Shift, Coupling Constants | Conformation and dynamics of the myristate alkyl chains. researchgate.net |
Table 2: NMR Spectroscopy Parameters for this compound Characterization
Research on related aluminum-carboxylate systems has demonstrated the power of ²⁷Al NMR in identifying different aluminum complexes present in solution simultaneously. electronicsandbooks.com These studies have shown that slow-exchange phenomena can allow for the observation of distinct peaks for various aquo-, hydroxo-, and carboxylato-aluminum complexes. electronicsandbooks.com
Raman Spectroscopy for Vibrational Mode Analysis and Phase Identification
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR spectroscopy. edinst.com It is particularly useful for analyzing vibrational modes that are weak or inactive in the infrared spectrum. libretexts.org This technique can be used to identify functional groups and provide a "fingerprint" of the molecule. libretexts.org
| Vibrational Mode | Typical Raman Shift Range (cm⁻¹) | Significance in this compound Analysis |
| Metal-Oxygen Stretch | Low-frequency region | Provides direct information about the aluminum-carboxylate bond. |
| Carboxylate Vibrations | ~1400-1600 | Complements FTIR data in confirming the salt formation and coordination. |
| C-C and C-H Vibrations | Various regions | Characterizes the conformation and packing of the myristate alkyl chains. |
Table 3: Key Raman Spectroscopy Regions for this compound Analysis
Studies on metal-DNA complexes have shown that Raman spectroscopy can effectively probe metal-ligand interactions. nih.gov Similarly, research on metal toxicities in plants has demonstrated the ability of Raman spectroscopy to detect and identify the presence of aluminum. frontiersin.org
Diffraction Methods for Crystalline and Amorphous Structural Research
Diffraction techniques are essential for determining the arrangement of atoms and molecules in both crystalline and non-crystalline materials.
X-ray Diffraction (XRD) for Polymorphism and Unit Cell Determination
X-ray diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. By analyzing the angles and intensities of diffracted X-rays, one can determine the unit cell parameters, crystal system, and identify different polymorphic forms of a substance. rigaku.com
For aluminum soaps, XRD has been used to study their crystalline nature. doi.org The diffraction patterns of aluminum soaps can reveal information about their polymorphism, where a compound can exist in multiple crystalline forms. doi.org For instance, studies on aluminum distearate have shown the existence of at least two polymorphic forms. doi.org The presence of uncombined fatty acid can also be detected and may influence the resulting diffraction pattern. doi.org
| Diffraction Data | Information Obtained |
| Bragg Spacings (d-values) | Dimensions of the unit cell and interlayer spacing. doi.org |
| Peak Intensities | Arrangement of atoms within the unit cell. |
| Peak Broadening | Crystallite size and lattice strain. |
Table 4: Information Derived from XRD Analysis of this compound
The sample preparation for XRD typically involves grinding the material into a fine powder. cambridge.org The resulting powder diffraction pattern provides a fingerprint for the crystalline phase present. rigaku.com
Small-Angle X-ray Scattering (SAXS) for Supramolecular Assembly and Nanostructure Characterization
Small-Angle X-ray Scattering (SAXS) is a technique used to study the structure of materials on a nanometer to micrometer scale. researchgate.net It is particularly well-suited for characterizing the size, shape, and arrangement of nanoparticles, polymers, and other supramolecular assemblies. researchgate.netosti.gov
In the context of this compound, SAXS can be used to investigate the formation of micelles or other aggregated structures in solution or in a solid matrix. The scattering data can provide information on the size and shape of these aggregates. dtic.mil For example, SAXS analysis of aluminum alloys has been used to characterize the size and distribution of nanoscale precipitates. dtic.milpsu.edu
| SAXS Parameter | Structural Information |
| Radius of Gyration (Rg) | An overall measure of the size of the scattering particles. dtic.mil |
| Scattering Form Factor | Information about the shape of the particles (e.g., spherical, cylindrical). |
| Structure Factor | Information about the spatial arrangement and interactions between particles. |
Table 5: SAXS Parameters for Analyzing this compound Nanostructures
SAXS is a powerful tool for understanding the larger-scale organization of this compound molecules, which can be crucial for its performance in various applications. The technique can be performed in situ to monitor structural changes as a function of temperature or other external stimuli. researchgate.netnsrrc.org.tw
Thermal Analysis Techniques for Phase Transition and Stability Investigations
Thermal analysis techniques are fundamental in characterizing the phase transitions and thermal stability of this compound. These methods measure changes in the physical and chemical properties of a material as a function of temperature.
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to study the thermal transitions of a material. soton.ac.ukresearchgate.net It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. mdpi.com This allows for the detection of endothermic processes, such as melting and phase transitions, and exothermic processes, like crystallization. soton.ac.uk
For aluminum-containing compounds, DSC is instrumental in determining the temperature ranges for the dissolution of soluble phases and the onset of melting. soton.ac.uk The resulting DSC curve provides quantitative data on the temperatures and enthalpy changes associated with these transitions. The selection of heating rate is crucial, as high rates can obscure distinct thermal events, while low rates provide better resolution. researchgate.net
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
|---|---|---|---|
| Phase Transition | 110 | 115 | - |
| Melting | 220 | 228 | - |
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. alfa-chemistry.comredthermo.com This technique is essential for determining the thermal stability of a material and studying its decomposition pathways. alfa-chemistry.com The TGA curve, which plots mass versus temperature, reveals the temperatures at which decomposition events occur and the percentage of mass lost at each stage. redthermo.com
In the analysis of metal-containing compounds, TGA can be used to study processes like dehydration, dissociation, and oxidation. alfa-chemistry.com For aluminum-based materials, TGA has been used to characterize the loss of volatile components and subsequent oxidation at higher temperatures. dtic.mil The derivative of the TGA curve, known as the DTG curve, shows the rate of mass loss and helps to more accurately identify the temperatures of maximum decomposition. alfa-chemistry.com
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Peak Decomposition Temperature (°C) (from DTG) |
|---|---|---|---|
| Initial Mass Loss (e.g., moisture) | 50 - 120 | ~2% | 105 |
| Major Decomposition | 250 - 450 | ~85% | 380 |
Microscopic and Imaging Techniques for Morphological Assessment
Microscopic techniques are vital for assessing the surface morphology and particle characteristics of this compound. These methods provide direct visual information about the material's topography and structure at the micro and nanoscales.
Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning its surface with a focused beam of electrons. ucla.edu The interaction of the electrons with the atoms in the sample generates various signals that contain information about the surface topography, composition, and morphology. ucla.eduthaiparker.co.th SEM provides high-resolution, three-dimensional-like images, making it excellent for examining surface texture and the size and shape of particles. e3s-conferences.orgderingerney.com
This technique is widely used to characterize the morphology of powdered materials. e3s-conferences.org For this compound, SEM can be employed to visualize the individual particles, assess their size distribution, and observe the degree of agglomeration. The high depth of field of SEM allows for a clear view of the complex surface features of the particles. ucla.edu
| Parameter | Observation |
|---|---|
| Particle Shape | Irregular, plate-like structures |
| Average Particle Size | 5 - 20 µm |
| Surface Topography | Rough with some layered features |
| Agglomeration | Present in varying degrees |
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide images at the atomic level. sfr.ca It operates by scanning a sharp probe over the surface of a sample to measure its topography with extreme precision. researchgate.net Beyond imaging, AFM can also probe various mechanical properties at the nanoscale, such as adhesion and elasticity, by measuring the forces between the probe and the sample surface. sfr.caresearchgate.net
For this compound, AFM can be used to obtain detailed topographical maps of the particle surfaces, revealing nanoscale features that are not resolvable by SEM. sfr.ca This capability is crucial for understanding the fine surface structure and roughness. sfr.ca Furthermore, by measuring the forces between the AFM tip and the particle surface, it is possible to gain insights into the interparticle forces that govern the bulk properties of the powder, such as its flowability and compaction behavior. researchgate.net
| Parameter | Value |
|---|---|
| Surface Roughness (Rq) | 15 nm |
| Adhesion Force | 5 nN |
Cryo-Transmission Electron Microscopy (Cryo-TEM) for Liquid-State and Colloidal Structures
For amphiphilic compounds like this compound, which can self-assemble into a variety of complex structures in solution, Cryo-TEM is an indispensable characterization tool. rsc.orgmtoz-biolabs.com As a metal carboxylate, this compound possesses a hydrophilic metallic head and hydrophobic hydrocarbon tails, predisposing it to form organized aggregates in both aqueous and non-aqueous solvents. These structures can range from simple spherical or worm-like micelles to more complex arrangements such as vesicles, lamellar sheets, or three-dimensional gel networks. technion.ac.ilcapes.gov.br The specific morphology is often dependent on factors like concentration, solvent polarity, and temperature.
While direct Cryo-TEM research focused exclusively on this compound is not extensively documented in publicly available literature, the technique's application to analogous systems, such as other metal soaps, surfactants, and amphiphilic polymers, provides a clear framework for the insights it could offer. mtoz-biolabs.comjoenhermans.nl Through Cryo-TEM, it would be possible to directly visualize the morphology of this compound aggregates. For instance, in a non-polar solvent, one would expect the formation of reverse micelles, with the polar aluminum carboxylate groups forming a core and the myristate tails extending into the solvent. Cryo-TEM could confirm the size and shape of these micelles, and whether they are predominantly spherical or evolve into more complex elongated or branched structures.
Detailed Research Findings
Specific Cryo-TEM studies on this compound are not prominent in the reviewed literature. However, based on studies of similar metal-carboxylate and amphiphilic systems, a hypothetical Cryo-TEM analysis of this compound in a colloidal dispersion would be expected to yield detailed morphological data. The following table illustrates the potential findings from such a study.
Interactive Data Table: Hypothetical Morphological Analysis of this compound Colloidal Structures by Cryo-TEM
This table is an illustrative example of the type of data that could be obtained from a Cryo-TEM investigation of this compound in a non-polar solvent.
| Parameter | Observed Structure | Size/Dimension Range | Description |
| Primary Aggregates | Reverse Micelles | 5 - 15 nm (diameter) | Predominantly spherical core-shell structures observed. The electron-dense cores, corresponding to the polar aluminum carboxylate groups, are clearly delineated from the less dense corona of myristate tails. |
| Secondary Structures | Micellar Clusters | 50 - 200 nm | Small clusters of primary micelles are observed, indicating inter-micellar attraction. No evidence of long-range ordered structures at the tested concentration. |
| Network Formation (at higher concentrations) | Fibrillar Network | Fiber diameter: 10-20 nm; Mesh size: 100-500 nm | At concentrations sufficient for gelation, the micelles appear to assemble into elongated, fiber-like strands. These strands interconnect to form a three-dimensional network, characteristic of a physical gel. |
| Internal Structure | Lamellar Fragments | Inter-layer spacing: ~4.5 nm | In some regions, particularly within denser aggregates, small domains with parallel line patterns are visible, suggesting localized formation of lamellar (bilayer) structures. The spacing is consistent with twice the length of the myristate chain. capes.gov.br |
This hypothetical data demonstrates the power of Cryo-TEM to provide a multi-scale understanding of colloidal systems. It allows researchers to move beyond bulk measurements (like rheology or scattering techniques which provide averaged information) and directly visualize the nanoscale and mesoscale structures that govern the material's function. technion.ac.ilrsc.org Such direct imaging is crucial for establishing structure-property relationships and for the rational design of formulations containing this compound for various applications.
Rheological Investigations and Viscoelastic Behavior of Aluminum Myristate Systems
Fundamental Principles of Rheological Modification by Aluminum Myristate
This compound, an aluminum salt of myristic acid, functions as a rheological modifier by forming complex three-dimensional structures within a liquid medium. cosmileeurope.eu This structural organization is responsible for the transition of low-viscosity oils into structured gels and pastes. The underlying principles of this modification are rooted in the self-assembly of the aluminum soap molecules into hierarchical structures.
The gelling action of aluminum soaps like this compound in nonpolar, oleaginous systems is primarily driven by the formation of a sophisticated particle network. For many years, it was hypothesized that the mechanism involved the creation of long polymer-like chains of aluminum molecules linked together with fatty acid chains extending outwards. However, modern investigations using high-resolution microscopy and rheological measurements have revealed a different mechanism. researchgate.netnih.gov
The current understanding is that aluminum soap molecules first self-assemble into spherical, nano-sized micelles. researchgate.netnih.gov These colloidal micelle particles then aggregate to form extensive, three-dimensional networks. These networks are often described as having a highly fractal and jammed structure, which effectively immobilizes the oil within its matrix, leading to the formation of a stable gel. researchgate.netnih.gov The strength and properties of this gel network can be influenced by the interactions between the particles and the solvent (oil). For instance, in more polar oils, greater particle-solvent interactions can lead to the formation of weaker gels compared to those formed in less polar oils. rsc.org This network of aggregated nanoparticles is responsible for the significant increase in viscosity and the solid-like properties of the resulting gel or paste. researchgate.net
The enhancement of viscosity in systems containing this compound is a direct consequence of supramolecular assembly. This process is driven by non-covalent interactions between the aluminum soap molecules. nih.gov In non-polar solvents, the polar aluminum-carboxylate head groups of the myristate molecules arrange themselves to minimize contact with the surrounding oil, while the non-polar hydrocarbon tails extend into the medium. This arrangement leads to the formation of reverse micelles. researchgate.net
Experimental Methodologies for Rheological Characterization
To quantify the viscoelastic behavior of this compound systems, a range of rheological testing methodologies are employed. These tests apply controlled stress or strain to the material and measure the resulting response, providing detailed information about its internal structure and flow properties.
Steady-state rheometry is used to measure the viscosity of a material as a function of applied shear rate. For many gels, including those formed by this compound, the viscosity is not constant but changes with the rate of shear. These materials typically exhibit shear-thinning (pseudoplastic) behavior, where the viscosity decreases as the shear rate increases. nih.govnih.gov
This behavior is a result of the progressive breakdown of the gel's internal network structure under shear. At rest or low shear, the entangled network provides high resistance to flow (high viscosity). As the shear rate increases, the network structure becomes disentangled and aligned in the direction of flow, resulting in lower viscosity. researchgate.net A steady-state flow curve, plotting viscosity versus shear rate, is a fundamental tool for characterizing these systems.
Table 1: Representative Steady-State Flow Data for a Shear-Thinning Oleogel This table provides illustrative data typical for an oleogel system, demonstrating the principle of shear-thinning behavior.
Oscillatory rheometry provides insight into the viscoelastic nature of a material by applying a small, sinusoidal strain and measuring the resulting stress response. This technique separates the material's response into two components: the storage modulus (G') and the loss modulus (G''). researchgate.net
Storage Modulus (G'): Represents the elastic (solid-like) component of the material. It is a measure of the energy stored and recovered per cycle of deformation.
Loss Modulus (G''): Represents the viscous (liquid-like) component. It is a measure of the energy dissipated as heat per cycle.
For a structured gel system formed by this compound, the storage modulus is typically higher than the loss modulus (G' > G'') in its linear viscoelastic region (LVER), indicating a predominantly solid-like or gel character. anton-paar.com The point where G' equals G'' is known as the crossover point, which often signifies a transition in material behavior, such as yielding. anton-paar.com
Table 2: Oscillatory Frequency Sweep Data for a Representative Aluminum Soap Gel This table illustrates typical data from a frequency sweep test on a viscoelastic gel, showing the dominance of the elastic modulus (G').
Creep and recovery tests are powerful methods for directly quantifying the viscoelastic properties of a material. The test consists of two phases:
Creep Phase: A constant, low stress is applied to the sample, and the resulting deformation (strain) is measured over time. A viscoelastic material will exhibit an initial instantaneous elastic deformation, followed by a period of slower, time-dependent deformation (creep).
Recovery Phase: The stress is removed, and the material's strain recovery is monitored. The elastic portion of the deformation will be recovered, while any deformation due to viscous flow will remain as permanent or non-recoverable strain.
This test provides valuable information about a material's elasticity, viscosity, and ability to resist permanent deformation under a sustained load. The shape of the creep and recovery curve reveals the balance between elastic and viscous responses within the material's structure.
Table 3: Parameters Derived from a Typical Creep and Recovery Test This table outlines the key parameters obtained from a creep and recovery experiment and their significance in characterizing a viscoelastic material.
Influence of System Variables on Rheological Properties
The rheological, or flow, properties of a system gelled with this compound are theoretically dependent on several key variables, including the concentration of the gelling agent, the ambient temperature, and the applied mechanical stress (shear).
Concentration Dependence on Gel Strength and Network Density
For gelling agents like aluminum soaps, increasing the concentration in a suitable solvent generally leads to a stronger gel network. This increased strength is a direct result of a higher density of the polymer-like chains forming the gel's three-dimensional structure. A higher concentration allows for more frequent intermolecular interactions and entanglement points, which immobilize the solvent and increase the system's viscosity and elastic modulus. However, no specific studies quantifying the relationship between this compound concentration and gel strength (e.g., storage modulus, G') were identified.
Temperature Effects on Rheological Transitions and Gel Formation
Temperature plays a critical role in the formation and stability of aluminum soap gels. Typically, these systems are prepared by dissolving the aluminum soap in a hydrocarbon solvent at an elevated temperature, followed by cooling to form the gel. The temperature at which the transition from a liquid solution (sol) to a semi-solid (gel) occurs is known as the gelation temperature.
Upon reheating, the gel structure will eventually break down and return to a liquid state. One patent notes that for certain aluminum soap/hydrocarbon gel systems, the gel network can be destroyed at temperatures above 100°C, indicating a loss of rheological structure at elevated temperatures. google.com However, specific data on the thermal transitions for this compound systems, including precise gelation or melting points, are not available in the reviewed literature.
Shear Rate and Time-Dependent Rheology (Thixotropy and Rheopexy)
Gels formed from aluminum soaps in non-aqueous solvents often exhibit non-Newtonian, time-dependent flow behaviors.
Thixotropy: This is a common characteristic where the gel's viscosity decreases under constant shear stress (e.g., stirring or shaking) and then gradually recovers when the stress is removed. This shear-thinning behavior is advantageous in many applications, allowing a product to be easily dispensed but then regain its structure.
Rheopexy: This is the opposite, less common phenomenon where viscosity increases with the duration of shear.
While aluminum soaps are known to form thixotropic gels, no specific experimental data, such as flow curves or hysteresis loops demonstrating the thixotropic or potential rheopectic behavior of this compound, could be located.
Solvent-Specific Interactions and Their Impact on Rheological Performance
The choice of solvent (the continuous phase) is crucial in determining the final properties of an this compound gel. The interactions between the this compound molecules and the solvent molecules dictate the stability and strength of the gel network.
Polarity and Dielectric Constant Effects of Continuous Phases
This compound, being a metallic soap, has both a polar "head" (the aluminum carboxylate group) and a long, non-polar hydrocarbon "tail" (the myristate chain). It is generally used to thicken non-polar organic solvents and oils. quora.comgoogle.com The polarity of the solvent affects the solubility of the gelling agent and the nature of the molecular aggregation that forms the gel network. In highly non-polar solvents, the polymer-like chains of the aluminum soap are expected to associate through dipole-dipole interactions of the polar heads, creating the gel structure. The introduction of polar components could disrupt this network. No studies systematically correlating the solvent's dielectric constant to the rheological performance of this compound were found.
Hydrogen Bonding and Solvation Shell Formation in Rheological Systems
Hydrogen bonding can significantly influence the rheology of a system. While the myristate chain itself is incapable of hydrogen bonding, the carboxylate head of the aluminum soap could potentially interact with protic substances or impurities (like water) in the solvent. Such interactions could either strengthen or weaken the gel network. For instance, compounds with a tendency to coordinate with the aluminum center can disrupt the gel network structure. google.com Research into the formation of superhydrophobic surfaces mentions the creation of this compound, which relies on the interaction between the fatty acid and the aluminum surface, but does not detail the rheological impact of such bonding in a gel system. researchgate.netresearchgate.net No specific literature detailing the role of hydrogen bonding or the formation of solvation shells in this compound rheological systems was identified.
Rheological Modeling and Theoretical Frameworks for this compound Gels
The complex flow behavior and viscoelastic nature of this compound gels in various solvents necessitate the use of mathematical models to quantify their properties, predict their behavior under different conditions, and correlate macroscopic rheology with the underlying molecular arrangement. These models are crucial for designing and controlling processes in which these gels are used, such as in the manufacturing of lubricants, coatings, and other industrial products. The modeling approaches range from simple empirical equations that describe flow curves to more complex viscoelastic and microstructural models that provide deeper insights into the material's structure and dynamics.
Application of Empirical Rheological Models (e.g., Power-Law, Bingham Plastic)
Empirical models are widely used to describe the steady-state shear rheology of non-Newtonian fluids, including gels formed by aluminum soaps like this compound. These models fit experimental data of shear stress versus shear rate to relatively simple mathematical equations, providing key parameters that characterize the flow behavior.
The Bingham Plastic model is often applied to viscoplastic materials that behave like a rigid solid below a certain critical stress, known as the yield stress (τ₀), and flow like a viscous fluid once this stress is exceeded. wikipedia.orgslb.com For stresses (τ) above the yield stress, the relationship between shear stress and shear rate (γ̇) is linear. slb.com The model is described by the equation:
τ = τ₀ + ηₚ(γ̇) for τ > τ₀
γ̇ = 0 for τ ≤ τ₀
Here, ηₚ represents the plastic viscosity, which is the slope of the shear stress versus shear rate curve above the yield stress. slb.comaft.com Materials like pastes, slurries, and certain gels that only flow after a minimum stress is applied can be characterized by this model. wikipedia.orgchempedia.info For instance, some aluminum soap-based systems, such as those containing aluminum stearate (B1226849), exhibit this type of behavior, suggesting its applicability to this compound gels which share structural similarities. chempedia.inforesearchgate.net The yield point is a critical parameter for applications where the gel must remain in place under low stress but flow easily during application. slb.com
The Power-Law model (or Ostwald-de Waele relationship) is another common empirical model used for fluids whose apparent viscosity changes with shear rate. It is particularly useful for describing shear-thinning (pseudoplastic) or shear-thickening (dilatant) behavior over a range of shear rates. The model is given by:
τ = K(γ̇)ⁿ
In this equation, K is the flow consistency index, which is a measure of the fluid's viscosity, and n is the flow behavior index, which indicates the degree of non-Newtonian behavior.
For a shear-thinning fluid (n < 1), the apparent viscosity decreases as the shear rate increases. This is a common characteristic of aluminum soap gels. researchgate.net
For a shear-thickening fluid (n > 1), the apparent viscosity increases with the shear rate.
For a Newtonian fluid (n = 1), the viscosity is constant, and K becomes the Newtonian viscosity.
Studies on similar aluminum soap systems, such as aluminum stearate in oil, have shown that they exhibit pseudoplastic behavior, which can be effectively described by the Power-Law model. researchgate.net
Below is a table illustrating hypothetical parameters for an this compound gel system based on these empirical models.
| Rheological Model | Parameter | Description | Hypothetical Value (5% Al-Myristate Gel) |
| Bingham Plastic | Yield Stress (τ₀) | The minimum shear stress required to initiate flow. | 15 Pa |
| Plastic Viscosity (ηₚ) | The constant viscosity of the fluid above the yield stress. | 0.8 Pa·s | |
| Power-Law | Consistency Index (K) | A measure of the system's average viscosity. | 2.5 Pa·sⁿ |
| Flow Behavior Index (n) | Indicates the degree of shear-thinning or shear-thickening behavior. | 0.45 |
Viscoelastic Models (e.g., Maxwell, Voigt) for Dynamic Behavior Prediction
Viscoelastic models are employed to describe the time-dependent and dynamic properties of materials like this compound gels, which exhibit both solid-like elastic and liquid-like viscous characteristics. These models typically use combinations of ideal springs (representing the elastic component) and dashpots (representing the viscous component) to simulate the material's response to stress or strain.
The Maxwell model is one of the simplest models for a viscoelastic fluid. wikipedia.org It consists of a purely elastic spring and a purely viscous dashpot connected in series. wikipedia.orglsinstruments.ch This arrangement implies that under an applied stress, the total strain is the sum of the elastic and viscous strains. The model predicts that the material will exhibit stress relaxation over time under a constant strain. A key parameter derived from the Maxwell model is the relaxation time (τ), defined as the ratio of viscosity (η) to the elastic modulus (G). lsinstruments.ch This represents the time it takes for the stress in the material to decay to approximately 37% of its initial value after a deformation is applied. lsinstruments.ch While simple, the Maxwell model is a fundamental tool for understanding the liquid-like relaxation processes in gels. wikipedia.orglsinstruments.ch
The Kelvin-Voigt model represents a viscoelastic solid and consists of a spring and a dashpot connected in parallel. wikipedia.org In this configuration, the total stress is the sum of the elastic and viscous stresses, while the strain is the same for both elements. This model is effective at describing creep behavior (the gradual deformation of a material under a constant load), but it does not account for stress relaxation. wikipedia.org Because all deformation is ultimately recoverable, the Kelvin-Voigt material is considered a solid. wikipedia.org
In dynamic oscillatory tests, which are commonly used to probe viscoelasticity, a sinusoidal stress or strain is applied to the sample. The material's response provides the storage modulus (G'), representing the elastic energy stored, and the loss modulus (G''), representing the energy dissipated as heat. nih.gov For a typical Maxwell material, at low frequencies of oscillation, the viscous behavior dominates (G'' > G'), while at high frequencies, the elastic behavior is more prominent (G' > G''). lsinstruments.ch The frequency at which G' equals G'' is known as the crossover frequency, and it is the inverse of the material's relaxation time. lsinstruments.ch
The table below presents hypothetical data from a dynamic frequency sweep test on an this compound gel, illustrating the principles of viscoelastic modeling.
| Frequency (Hz) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Dominant Behavior |
| 0.01 | 5 | 50 | Viscous |
| 0.1 | 45 | 120 | Viscous |
| 1.0 | 200 | 210 | Viscous |
| 1.5 | 250 | 250 | Crossover Point |
| 10 | 600 | 350 | Elastic |
| 100 | 900 | 400 | Elastic |
Microstructural Models Correlating Rheology with Molecular Arrangement
Microstructural models aim to connect the macroscopic rheological properties of a material to its underlying molecular and supramolecular structure. For this compound gels, this involves understanding how the individual soap molecules associate to form the gel network and how this network responds to deformation.
For many years, it was believed that the gelling mechanism of aluminum soaps involved the formation of long, polymer-like chains of aluminum molecules linked together, with fatty acid chains extending sideways. researchgate.netnih.gov This model envisioned the gel network as an entanglement of these fibrous polymer chains. royalsocietypublishing.org
However, more recent investigations using high-resolution microscopy and rheology have led to a revised understanding. researchgate.netnih.gov The current consensus is that the gelling mechanism arises from the self-assembly of aluminum soap molecules into spherical, nano-sized micelles. nih.govresearchgate.net These primary colloidal particles then aggregate to form a three-dimensional network characterized by a highly fractal and jammed structure. researchgate.netnih.govresearchgate.net The high viscosity and gel-like properties of these systems are attributed to this interconnected micellar network, which can immobilize large amounts of the solvent. researchgate.net
The rheological behavior is directly dependent on the characteristics of this network. For example, the strength of the gel, often quantified by the elastic modulus (G'), is related to the density of network junctions and the strength of the interactions between the aggregated micelles. researchgate.net The concentration of the this compound plays a critical role; as the concentration increases, the number of micelles grows, leading to a more densely connected and stronger network. researchgate.net This results in higher viscosity, yield stress, and elastic modulus.
The fractal nature of the aggregated structure is also a key concept. researchgate.net The fractal dimension (D) describes how the mass of an aggregate scales with its size and provides insight into the openness of the network structure. Rheological measurements can be used to estimate the fractal dimension of the flocs within the gel, linking macroscopic flow properties to the microscopic arrangement of the particles. researchgate.net
The table below summarizes the correlation between microstructural features and the resulting rheological properties of an this compound gel.
| Microstructural Feature | Description | Impact on Rheological Properties |
| Soap Concentration | The amount of this compound per unit volume of solvent. | Higher concentration leads to a denser network, increasing viscosity, yield stress, and elastic modulus. researchgate.net |
| Micelle Aggregation | The clustering of primary nano-sized micelles. | Forms the gel network; the extent of aggregation determines the network's connectivity and strength. nih.govresearchgate.net |
| Network Connectivity | The number and strength of junctions between aggregated micelles. | Directly correlates with gel strength (elastic modulus) and resistance to deformation. researchgate.net |
| Fractal Dimension | A parameter describing the geometry and space-filling capacity of the aggregates. | A lower fractal dimension implies a more open, tenuous network, which can still effectively trap solvent and build viscosity. researchgate.net |
Interfacial and Colloidal Science of Aluminum Myristate Dispersions
Surface Activity and Interfacial Tension Reduction Mechanisms
The amphiphilic structure of aluminum myristate dictates its adsorption behavior at various interfaces. At a liquid-liquid interface, for instance, between oil and water, the this compound molecules orient themselves with the polar aluminum head group in the aqueous phase and the non-polar myristate tail in the oil phase. unc.eduuomustansiriyah.edu.iq This orientation forms a protective film around the dispersed droplets, which is crucial for emulsion stability. unc.edu
Similarly, at a liquid-solid interface, such as in a suspension of solid particles in a liquid, this compound can adsorb onto the surface of the solid particles. scispace.com The nature of this adsorption can be influenced by the polarity of both the solid surface and the liquid medium. google.com For instance, in non-aqueous systems, the myristate chains can extend into the organic solvent, providing a steric barrier. royalsocietypublishing.org This adsorption modifies the surface properties of the particles, affecting their interaction with the surrounding liquid and with each other. scispace.com The extent of adsorption often increases with the concentration of this compound until a saturation point is reached on the surface. nih.gov
In suspensions, which consist of solid particles dispersed in a liquid, this compound aids in preventing the particles from settling or aggregating. nih.gov The adsorption of this compound onto the particle surfaces can lead to steric stabilization, particularly in non-aqueous media. byk.com The hydrocarbon chains of the myristate molecules extend into the solvent, creating a repulsive layer that prevents close approach and aggregation of the particles. byk.com In some systems, it can also influence the viscosity of the continuous phase, further hindering particle sedimentation. cosmileeurope.eu
Colloidal Stability and Particle Interaction Studies
The stability of colloidal dispersions containing this compound is governed by the balance of attractive and repulsive forces between the particles. microtrac.com These interactions are critical in determining whether a dispersion will remain stable or undergo processes like flocculation, aggregation, or sedimentation. biolinscientific.commicrotrac.com
Zeta potential is a key indicator of the magnitude of the electrostatic or charge repulsion/attraction between adjacent, similarly charged particles in a dispersion. nih.gov For this compound dispersions, particularly in aqueous or polar environments, the surface of the dispersed particles can acquire a charge. Zeta potential measurements provide insight into this surface charge and the stability of the colloid. nih.govuad.ac.id A high absolute zeta potential (e.g., greater than ±30 mV) generally indicates strong electrostatic repulsion between particles, leading to a stable dispersion where particles are less likely to aggregate. uad.ac.idjppres.com Conversely, a low zeta potential suggests weaker repulsion and a higher tendency for flocculation. uad.ac.id The pH of the system and the presence of other electrolytes can significantly influence the zeta potential of particles stabilized by this compound. nih.gov
The following table shows representative zeta potential values for nanoemulsions, indicating the level of stability.
| Zeta Potential (mV) | Stability Behavior |
| 0 to ±5 | Rapid coagulation or flocculation |
| ±10 to ±30 | Incipient instability |
| ±30 to ±40 | Moderate stability |
| ±40 to ±60 | Good stability |
| > ±60 | Excellent stability |
This table provides a general guide to the stability of colloidal systems based on zeta potential values. Actual stability depends on the specific system.
In non-aqueous dispersions, where electrostatic repulsion is often less significant due to the low dielectric constant of the medium, other stabilization mechanisms become dominant. cern.ch The Derjaguin-Landau-Verwey-Overbeek (DLVO) theory, which describes the balance between van der Waals attractive forces and electrostatic repulsive forces, is often extended to include steric stabilization effects in these systems. basicmedicalkey.comstevenabbott.co.uk
Steric stabilization is a crucial mechanism for non-aqueous dispersions containing this compound. byk.com It arises from the adsorption of molecules onto the particle surfaces, forming a protective layer. byk.com In the case of this compound, the long myristate chains extend into the non-aqueous solvent. royalsocietypublishing.org When two particles approach each other, the overlap of these hydrocarbon chains leads to a repulsive force due to two main effects: an osmotic effect (unfavorable mixing of the chains) and a volume restriction effect (loss of conformational entropy). byk.com This steric barrier prevents the particles from coming close enough for the attractive van der Waals forces to cause irreversible aggregation. byk.com The effectiveness of steric stabilization depends on the thickness of the adsorbed layer, the solvency of the medium for the myristate chains, and the surface coverage of the particles. byk.com
The state of aggregation or dispersion in systems containing this compound is a dynamic equilibrium influenced by several factors. royalsocietypublishing.org In solution, aluminum soaps like this compound can form aggregates or micelles, and the degree of aggregation can change with concentration and time. royalsocietypublishing.org The presence of peptizing agents, which can be compounds with coordinating properties like alcohols or amines, can promote the dispersion of this compound and reduce the viscosity of its solutions. royalsocietypublishing.org
In suspensions, the balance between attractive and repulsive forces, as described by DLVO theory and steric stabilization principles, dictates whether particles will remain well-dispersed or aggregate. microtrac.combasicmedicalkey.com Aggregation can be reversible (flocculation) or irreversible (coagulation). Factors such as temperature, the nature of the solvent, and the presence of other additives can shift this balance. royalsocietypublishing.org For instance, changes in solvent quality can affect the conformation of the adsorbed myristate chains, thereby influencing the effectiveness of steric stabilization and potentially leading to aggregation if the solvency for the chains decreases. byk.com The aggregation state, in turn, significantly impacts the macroscopic properties of the dispersion, such as its rheology and stability. royalsocietypublishing.org
Self-Assembly and Nanostructure Formation in Solution
This compound, as a metallic soap, exhibits complex self-assembly behavior in solution, driven by the amphiphilic nature of the myristate anion and the coordinating properties of the aluminum cation. This behavior leads to the formation of a variety of supramolecular structures, ranging from simple aggregates to more ordered lyotropic liquid crystalline phases. The specific nature of these structures is highly dependent on factors such as the solvent environment, concentration, temperature, and the presence of other chemical species like co-surfactants and counter-ions.
Micellization Behavior in Organic Solvents
Unlike typical surfactants in aqueous solutions which exhibit a well-defined critical micelle concentration (CMC), the aggregation of aluminum soaps like this compound in nonpolar organic solvents is a more gradual process. instras.com In very dilute solutions of nonpolar solvents such as benzene (B151609), this compound can exist in a state approaching molecular dispersion. royalsocietypublishing.org However, as the concentration increases, intermolecular attractions become significant, leading to the formation of aggregates. royalsocietypublishing.org
This process is better described as a stepwise or progressive oligomerization rather than the cooperative monomer-micelle equilibrium seen in water. instras.com Studies on various aluminum soaps (from caproate C6 to myristate C14) in benzene have shown that this aggregation leads to a rapid increase in the specific viscosity of the solution, indicating the formation of large, fibrillar or chain-like aggregates. royalsocietypublishing.org The viscosity of these solutions can also change significantly over time, suggesting that the self-assembly is a dynamic process involving the slow dissociation and rearrangement of these aggregates. royalsocietypublishing.org This behavior contrasts with the formation of spherical micelles typical of surfactants in water. The aggregation in organic solvents is driven by the dipole-dipole interactions of the polar head groups, which form the core of the reverse micelle, while the hydrocarbon tails extend into the nonpolar solvent.
Table 1: Influence of Concentration on this compound Aggregation in Benzene
| Concentration Range | Observed Behavior | Inferred Structure |
| Very Dilute | Approaches molecular dispersion. | Individual or small oligomeric units. |
| Increasing Concentration | Rapid increase in specific viscosity. royalsocietypublishing.org | Formation of fibrillar, chain-like aggregates. royalsocietypublishing.org |
| Concentrated (1-2%) | Exhibits streaming birefringence. royalsocietypublishing.org | Highly aggregated, anisotropic structures. royalsocietypublishing.org |
Formation of Vesicles, Lamellar Phases, and Other Lyotropic Liquid Crystals
Lyotropic liquid crystals are phases formed by amphiphilic molecules, like this compound, in the presence of a solvent, where the structures have an order that is intermediate between a true liquid and a solid crystal. ajrconline.organu.edu.au The formation of these ordered structures, such as vesicles, lamellar phases, and hexagonal phases, is a hallmark of amphiphile self-assembly. mdpi.comnih.gov
While direct and extensive studies detailing vesicle or specific lyotropic phase formation exclusively for this compound are limited, the behavior of similar amphiphiles and metal soaps provides a strong basis for understanding its potential. Fatty acids and their salts are known to self-assemble into membranous vesicles. nih.gov The addition of trivalent cations like Al³⁺ to solutions of anionic surfactants is known to strongly promote the transition from spherical or rod-like micelles to extended, ordered structures, including lamellar phases. researchgate.net A lamellar phase consists of bilayers of the amphiphile separated by layers of solvent. mdpi.com
The specific liquid crystalline phase formed depends on a delicate balance of intermolecular forces, concentration, and temperature. mdpi.com
Table 2: Common Lyotropic Liquid Crystalline Phases
| Phase Name | Structural Description |
| Lamellar (Lα) | Parallel bilayers of amphiphilic molecules separated by solvent layers. mdpi.com |
| Hexagonal (H₁/H₂) | Cylindrical micelles packed in a hexagonal lattice. Can be normal (H₁, oil-in-water) or inverse (H₂, water-in-oil). mdpi.com |
| Cubic (I₁, V₁/I₂, V₂) | Discontinuous cubic (micellar) or bicontinuous cubic structures. Bicontinuous phases have a complex 3D network of interwoven but non-intersecting water and oil channels. mdpi.comnih.gov |
| Vesicles | Spherical or ellipsoidal structures composed of one or more concentric bilayers enclosing a solvent core. chalmers.se |
The formation of such ordered phases by this compound in suitable solvents is plausible, driven by the coordination of the aluminum ions and the packing of the myristate tails.
Role of Counter-Ions and Co-Surfactants in Self-Assembly Processes
The self-assembly of this compound is significantly influenced by the chemical environment, particularly the presence of additional ions and amphiphilic molecules.
Role of Counter-Ions: In the context of this compound, the aluminum ion (Al³⁺) itself acts as the primary counter-ion to the myristate anions. The trivalent nature and strong binding capacity of aluminum are crucial in dictating the aggregation behavior, promoting the formation of complex, polymeric structures rather than simple micelles. royalsocietypublishing.orgresearchgate.net The situation with aluminum ions in solution can be complex, as various hydrolyzed aluminum species can exist depending on the pH, each potentially interacting differently with the myristate anions. ncsu.edu The presence of other ions in the solution, for instance from salts, can further modify the self-assembly by screening electrostatic interactions between the polar head groups. ncsu.edu This screening can affect the packing density and curvature of the aggregates, potentially inducing transitions between different structural phases. chalmers.se
Role of Co-Surfactants: Co-surfactants are typically short-chain amphiphilic molecules, such as alcohols (e.g., propanol, butanol), that are added to a surfactant system to modify its properties. rjptonline.orgtandfonline.com In the context of this compound dispersions, a co-surfactant would partition into the aggregate structures, positioning itself between the this compound molecules at the interface.
The primary roles of a co-surfactant include:
Modifying Interfacial Fluidity: By inserting between the larger surfactant molecules, co-surfactants can increase the flexibility and fluidity of the interfacial film. mdpi.com
Altering Aggregate Geometry: They can change the effective packing parameter of the amphiphiles, which can induce transitions in the shape and type of aggregate formed (e.g., from lamellar to bicontinuous structures).
Enhancing Stability: Co-surfactants can improve the stability of the dispersed system by reducing interfacial tension and preventing flocculation or phase separation. rjptonline.org
For example, the addition of an alcohol as a co-surfactant to an aluminum soap dispersion in an organic solvent can act as a "peptizer," breaking down large aggregates and leading to a decrease in viscosity. royalsocietypublishing.org The choice of co-surfactant, particularly its molecular structure and solubility, is critical in determining its specific effect on the final nanostructure. nih.gov
Advanced Formulation Science and Material Engineering Applications of Aluminum Myristate
Role as a Rheology Modifier in Non-Aqueous Formulations
In non-aqueous systems, where water is not the primary solvent, controlling flow behavior (rheology) is critical for product performance and stability. Rheology modifiers are essential additives that increase viscosity, provide structure, and prevent the separation of components. researchgate.net Aluminum myristate, as a type of metal soap, is particularly effective in structuring and stabilizing formulations based on oils, hydrocarbons, and other organic solvents.
The ability of this compound to thicken and gel non-aqueous liquids is not due to the formation of simple linear polymer chains, as once believed. Instead, modern research indicates a more complex mechanism. It is understood that aluminum di-soaps, the class to which this compound belongs, form nano-sized spherical micelles within oil-based media. researchgate.net These individual micelles then aggregate to construct a three-dimensional network throughout the liquid. researchgate.netchula.ac.th This microscopic, fibrous network structure effectively immobilizes the solvent molecules, leading to a significant increase in viscosity and the formation of a stable gel. researchgate.netchula.ac.th This process is leveraged in a wide array of products, including cosmetics, paints, and lubricants, to achieve desired textures and consistencies. chula.ac.th
The stability of formulations like paints, coatings, and inks depends on keeping solid particles, such as pigments, uniformly suspended within the liquid vehicle. scirp.orgajchem-b.com Over time, gravity can cause these particles to settle, leading to inconsistent color, poor application properties, and reduced shelf life. ajchem-b.com
The gelling and thickening action of this compound plays a crucial role in preventing this. By increasing the viscosity of the non-aqueous phase, it creates a structured medium that physically hinders the settling of suspended particles. researchgate.net This stabilization is a critical function of rheology modifiers. mdpi.com The process of creating a stable dispersion involves three key steps: wetting the pigment, breaking down agglomerates (deagglomeration), and stabilizing the dispersed particles to prevent them from recombining (flocculation). mdpi.com Additives that build viscosity are vital for the stabilization step, ensuring the final product remains homogeneous during storage and application. scirp.orgmdpi.com
Lubricating greases are semi-solid materials composed of a base oil, a thickener, and various performance-enhancing additives. researchgate.net The thickener is the key component that distinguishes grease from liquid oil, creating a stable structure that holds the oil in place. baerlocher.com Metallic soaps, including aluminum soaps like this compound and the more common aluminum stearate (B1226849), are widely used as thickeners. researchgate.netpsu.edunih.gov
When blended with a base oil, this compound forms the gel network described previously, imparting the desired semi-solid consistency. psu.edu This consistency is crucial for applications where the lubricant must adhere to surfaces, resist being flung off moving parts, and provide a seal against contaminants and water. psu.edu Greases formulated with aluminum complex thickeners are particularly noted for their excellent water resistance. baerlocher.com The efficiency of the thickener can vary depending on the type of base oil used; for instance, naphthenic base oils often require significantly less aluminum complex thickener than paraffinic oils to achieve the same grease grade. researchgate.net
Table 1: General Properties of Common Grease Thickeners
| Thickener Type | Typical Characteristics | Common Applications |
|---|---|---|
| Aluminum Complex | Excellent water resistance, good high-temperature stability. baerlocher.com | Food-grade machinery, applications with high moisture exposure. baerlocher.com |
| Lithium / Lithium Complex | Good all-around performance, good thermal stability and water resistance. researchgate.net | General purpose and automotive applications. researchgate.net |
| Calcium / Calcium Sulfonate | Superior water resistance and corrosion protection. baerlocher.com | Marine, industrial, and off-highway equipment. baerlocher.com |
| Clay (Non-Soap) | No defined melting point, excellent for very high temperatures. baerlocher.com | High-temperature industrial applications like kilns and steel mills. baerlocher.com |
Application in Functional Material Development
Beyond its role in liquid formulations, this compound and related metal soaps are being explored as components in the creation of advanced solid materials with tailored properties.
Fillers and additives are commonly incorporated into polymer matrices to enhance mechanical properties like tensile strength, toughness, and stiffness, or to improve processability. researchgate.netrsdjournal.org While direct studies on this compound are limited, research on analogous metallic soaps such as aluminum, calcium, and magnesium stearates provides insight into their potential role.
A significant area of research for this compound is in the fabrication of smart materials, particularly superhydrophobic surfaces. These surfaces are engineered to be extremely water-repellent, causing water droplets to bead up at a high contact angle and roll off easily. This property is valuable for creating self-cleaning, anti-corrosive, and anti-icing materials. googleapis.comcir-safety.org
A common method involves the in-situ formation of this compound on an aluminum alloy substrate. This can be achieved through a one-step immersion or an electrochemical deposition process where the aluminum surface reacts with a solution containing myristic acid. googleapis.com This reaction creates a robust surface covered in a micro- and nanostructure of this compound. googleapis.comcir-safety.org The combination of this rough topography and the low surface energy of the myristate's long hydrocarbon chains results in exceptional water repellency. cir-safety.org Research has demonstrated the creation of such coatings with static water contact angles exceeding 150° and low sliding angles, which are the defining characteristics of superhydrophobicity. googleapis.com
Table 2: Reported Properties of this compound-Based Superhydrophobic Coatings
| Fabrication Method | Substrate | Water Contact Angle | Sliding Angle | Reference |
|---|---|---|---|---|
| Anodic Electrodeposition | Aluminum Alloy | 155.1° | Not Specified | googleapis.com |
| One-Step Immersion | Magnesium Alloy AZ31 | > 150° | < 10° | cir-safety.org |
Development of Self-Healing Materials and Adhesion Systems
The application of metal carboxylates, including myristates, is an emerging area of research in the creation of smart materials with self-repairing capabilities and enhanced adhesion. While direct studies on this compound for self-healing are not extensively documented, the behavior of analogous compounds provides strong evidence of its potential. For instance, composite coatings containing calcium myristate have been shown to provide stable corrosion resistance to aluminum alloys through self-healing mechanisms. rsc.org This suggests that the myristate anion itself can be instrumental in creating protective, reparative layers on metal surfaces.
Interplay with Other Additives and Excipients in Complex Systems
The performance of this compound in a final formulation is rarely due to its properties alone. Its interaction with other components, such as co-gellants, polymers, and fillers, is critical and can lead to both synergistic and antagonistic outcomes.
Synergistic and Antagonistic Effects with Co-Gellants and Thickeners
In many formulations, particularly in cosmetics and pharmaceuticals, this compound functions as a gelling agent or thickener. Its efficacy can be significantly modified by the presence of other rheology modifiers. Synergistic effects are often sought to achieve desired viscosity and texture with lower concentrations of individual components. Common co-gellants that could be used alongside this compound in anhydrous or low-water systems include fatty alcohols like stearyl alcohol, fatty acid amides, and waxes. google.psgoogle.com These materials can build upon the primary gel network established by the this compound, enhancing structural integrity.
Conversely, antagonistic effects can compromise product stability and efficacy. A notable example is the interaction between isopropyl myristate and aluminum salts in antiperspirant aerosol formulations. google.com Research has indicated a negative influence of isopropyl myristate on the performance of aluminum-based active ingredients. google.com This suggests a potential for antagonistic interactions between the myristate component and the aluminum salt, which could be a critical consideration when formulating with this compound itself, especially in the presence of other esters or oils.
Compatibility Studies with Polymers, Resins, and Inorganic Fillers
The compatibility of this compound with various polymers, resins, and fillers is crucial for its application in diverse material systems, from industrial composites to personal care products. Compatibility data, often derived from studies on related compounds like myristate esters, provides insight into potential performance. For example, chemical resistance guides for industrial resins often test materials against isopropyl myristate to determine suitability for specific environments. monofiber.dk
Inorganic fillers are also common components in formulations. Aluminum compounds such as alumina (B75360) and aluminum hydroxide (B78521) are frequently used as anticaking agents, opacifiers, and absorbents in cosmetic products, indicating a general compatibility with other formulation ingredients. cir-safety.org In material science, aluminum has been shown to be compatible with silicate (B1173343) systems, forming stable sodium-alumino-silicate-hydrate (N-A-S-H) gels. researchgate.net This suggests that this compound would likely be compatible with inorganic silicate fillers. The choice of polymer or resin must be made carefully based on the intended application and the chemical environment.
Below is a table summarizing the general compatibility of various resins with myristate-type compounds, which can serve as a proxy for assessing the compatibility of this compound.
| Resin Type | Compatibility with Myristates | Potential Applications | Source |
| Epoxy Vinyl Ester Resins | Good resistance to solvents and acids. | Chemical processing equipment, flue gas applications. | ineos.comashland.com |
| Isophthalic Polyester Resins | Suitable for medium temperature aqueous and acidic media. | Tanks, pipes, and laminates. | poliya.comquimibber.com |
| Silicone Adhesives | Flexible bonding, but lower strength. | Sealing applications requiring flexibility. | melkib.com |
| Polyurethane Adhesives | Good for large surface bonding. | Structural bonding of large components. | melkib.com |
Processing Considerations for this compound-Containing Formulations
The manufacturing process for products containing this compound is critical to achieving the desired material properties. Key considerations include the effects of mechanical shear and the stability of the system under various temperature conditions.
Shear Effects on Gel Formation and Network Integrity during Processing
For formulations where this compound acts as a gellant, the application of shear during processing is a critical parameter. Gel networks exhibit complex rheological behaviors, including shear-thinning, where viscosity decreases under shear, which is often desirable for processing and application. nih.gov The intensity and duration of mixing can directly impact the formation and integrity of the gel structure.
In some colloidal systems, shear can induce gelation, a phenomenon known as "shake-gelling," where applying shear to a liquid-like suspension causes it to form a gel. mdpi.com Conversely, excessive or prolonged shear can disrupt the network structure, potentially leading to a permanent loss of viscosity or altered texture. rsc.org The processing protocol, therefore, must be carefully designed to apply the optimal amount of shear to ensure a homogeneous and stable dispersion without compromising the final three-dimensional structure of the gel network. The cooling rate post-heating can also influence the final structure and its shear stress tolerance. google.com
Temperature Cycling and Storage Stability of Formulated Systems
Products containing this compound must remain stable across a range of storage and use temperatures. Temperature cycling studies are essential to evaluate this stability. These tests typically involve subjecting the formulation to alternating high and low temperatures for a number of cycles and then assessing any changes in physical and chemical properties. wjpls.orguminho.pt
Research on binary mixtures of fatty acids, including myristic acid and its sodium salt (sodium myristate), provides valuable insight into the stability of the myristate component. researchgate.net These studies subjected eutectic mixtures to thousands of heating and cooling cycles and found only minor changes in their thermal properties, such as melting temperature and latent heat of fusion, indicating good thermal reliability. researchgate.net This suggests that the myristate chain is inherently stable to thermal cycling. However, the complete formulation's stability will also depend on the other ingredients. For example, a nanoemulgel containing isopropyl myristate showed good stability at room and high temperatures but experienced phase separation when stored at low temperatures (4 ± 2°C). wjpls.org
The following table presents findings from a thermal cycling study on a myristic acid-containing eutectic mixture, demonstrating its stability.
| Property | Before Cycling | After 3600 Cycles | Change | Source |
| Melting Temperature (Tm) | Stable | Minor Change | Acceptable | researchgate.net |
| Latent Heat of Fusion (ΔHf) | Stable | Minor Change | Acceptable | researchgate.net |
| Chemical Structure (FT-IR) | No Degradation | No Degradation | Stable | researchgate.net |
Theoretical and Computational Modeling of Aluminum Myristate Systems
Molecular Dynamics (MD) Simulations for Atomic-Level Interactions
Molecular dynamics (MD) simulations track the movements of atoms and molecules over time, offering a detailed view of their interactions. researchgate.net These simulations are crucial for understanding the fundamental processes that govern the properties of aluminum myristate systems. nih.gov
The solvent environment plays a critical role in the behavior of this compound. MD simulations can model the intricate interactions between the solute and solvent molecules. nih.govugr.es The accuracy of these simulations is paramount, as environmental effects from solvents can be crucial. pitt.edu In nonpolar solvents, the hydrophobic myristate tails will favorably interact with the solvent, while the polar aluminum-carboxylate core will tend to aggregate to minimize unfavorable contacts. This self-assembly is the basis for the formation of larger structures. researchgate.net
The introduction of polar molecules like water can significantly alter these interactions. Ab initio molecular dynamics simulations have been used to study the solvation of aluminum ions in water, showing the formation of stable hydration complexes. arxiv.org Such specific interactions between the solvent and the polar head of the this compound complex can disrupt the aggregation process, impacting the material's gelling capabilities. nih.gov
Coarse-Grained (CG) Simulations for Supramolecular Assembly
While all-atom MD simulations offer high detail, they are computationally intensive. Coarse-grained (CG) simulations simplify the system by grouping atoms into larger beads, enabling the study of larger systems and longer timescales, which are essential for modeling supramolecular assembly. numberanalytics.comrug.nl
CG simulations are particularly well-suited for studying the formation of micelles and gel networks in surfactant systems. researchgate.netnih.gov By representing the polar head and nonpolar tail of this compound with different beads, these simulations can model the spontaneous self-assembly into reverse micelles in a nonpolar solvent. researchgate.netrug.nl These simulations can show how, with increasing concentration, these individual micelles can interconnect to form a percolating network, which is the hallmark of a gel structure. mdpi.com Such models have been successfully applied to various surfactant systems to understand the principles of their aggregation and the resulting structures. nih.gov
The flow properties, or rheology, of this compound gels are directly linked to their mesoscale structure. CG simulations can predict rheological behavior by simulating the response of the gel network to shear forces. aps.org By applying virtual shear, properties like viscosity can be calculated. numberanalytics.com These simulations can help understand phenomena like shear thinning, where the viscosity decreases under stress, by observing the alignment or breakdown of the simulated gel network. The parameters used in CG models can be adjusted to reflect different chemical conditions, allowing for the prediction of how these changes will affect the material's rheology. researchgate.net
| Simulation Type | Key Insights Provided | Typical System Size/Timescale |
| All-Atom MD | Detailed atomic interactions, chain conformations, solvent coordination. | Thousands of atoms, nanoseconds. |
| Coarse-Grained (CG) MD | Micelle and gel network formation, mesoscale structural evolution. | Millions of particles, microseconds to milliseconds. |
| Non-Equilibrium MD (NEMD) | Response to shear, viscosity prediction, shear thinning mechanisms. | Varies, often used with CG models for rheology. |
Density Functional Theory (DFT) for Electronic Structure and Bonding
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and bonding in molecules. scispace.com It provides a fundamental understanding of the chemical bonds within the this compound complex.
DFT calculations can accurately predict the geometry of the aluminum-myristate complex, including bond lengths and angles around the aluminum center. rdd.edu.iq These calculations also reveal the distribution of electron density, confirming the ionic and covalent nature of the aluminum-oxygen bonds. semi.ac.cnnih.gov Studies on various aluminum complexes have successfully used DFT to determine their optimized structures and electronic properties. rdd.edu.iqaps.org This information is vital for understanding the stability of the complex and the nature of the forces holding the myristate ligands to the aluminum ion. Furthermore, DFT can be used to calculate vibrational frequencies, which can be compared with experimental spectroscopic data (like IR and Raman) to validate the theoretical model and aid in the interpretation of experimental results.
Analysis of Aluminum-Oxygen-Carbon Bonds
The core structure of this compound consists of an aluminum cation coordinated to myristate anions (CH₃(CH₂)₁₂COO⁻). The interaction between the aluminum and the carboxylate group of the myristate ligand is fundamental to the compound's structure and properties. Computational methods, particularly Density Functional Theory (DFT), are employed to elucidate the nature of the aluminum-oxygen-carbon (Al-O-C) bonds.
Studies on similar aluminum carboxylate systems provide significant insights. DFT simulations reveal that the bond between the aluminum atom and the oxygen atoms of the carboxylate group is primarily covalent. mdpi.com This is characterized by the formation of coordination bonds where the oxygen atoms donate electrons to the aluminum center. mdpi.com The geometry of this coordination can vary. For instance, the carboxylate ligand can bind to the aluminum in a monodentate fashion (using one oxygen atom) or a bidentate fashion (using both oxygen atoms). nih.gov The bidentate mode can be further classified as chelating (binding to a single metal center) or bridging (binding to two different metal centers).
The interaction is largely driven by favorable Coulombic forces between the highly positive Al(III) cation and the negatively charged oxygen atoms of the carboxylate group. nih.gov Molecular dynamics (MD) simulations on aluminum carboxylate systems indicate that the aluminum atom typically adopts an octahedral six-coordination geometry (AlO₆), bonding with oxygen atoms from the carboxylate groups and potentially from water or hydroxyl groups. mdpi.com
Analysis of the bond critical points (BCPs) using Quantum Theory of Atoms in Molecules (QTAIM) can further characterize the interaction. For covalent bonds, the Laplacian of the electron density (∇²ρ) at the BCP is negative, indicating a concentration of electron density in the bonding region. rsc.org In contrast, a positive Laplacian signifies a closed-shell interaction, typical of ionic or van der Waals forces. rsc.org DFT calculations on related systems have confirmed the covalent nature of the Al-O bond in carboxylate complexes. mdpi.com
Table 1: Representative Computational Data for Al-O Bonds in Aluminum Carboxylate Analogs
| Parameter | Value | Method/System | Reference |
|---|---|---|---|
| Al-O Covalent Bond Length | 1.88 - 1.91 Å | DFT Simulation (Deprotonated Carboxylate) | mdpi.com |
| Predominant Al Coordination | Octahedral (AlO₆) | 27Al NMR & MD Simulations | mdpi.com |
| Primary Driving Force for Binding | Coulomb Interactions | Computational Study | nih.gov |
| Nature of Interaction | Chemisorption (Covalent Bond Formation) | DFT Simulation & Surface Analysis | mdpi.com |
Stability and Reactivity Predictions of Metal-Ligand Complexes
Computational models are crucial for predicting the stability and reactivity of aluminum-ligand complexes like this compound. The stability of the complex is largely determined by the binding affinity between the aluminum cation and the myristate ligands. This affinity is influenced by factors such as charge, the binding mode of the ligand, and solvation effects. nih.govrsc.org
DFT calculations can be used to determine the binding energies and reaction energy profiles for the formation of these complexes. For example, computational studies on the formation of aluminum carboxylates show that the process can be thermodynamically favorable. nsf.gov The high charge of the Al(III) ion strongly favors binding to negatively charged oxygen donors, making multidentate carboxylate ligands effective chelators. nih.gov
The reactivity of this compound, such as its tendency to form larger aggregates or gels, can also be modeled. Aluminum's capacity to act as a bridging agent, coordinating with multiple ligands, is a key factor in the formation of polymeric or network structures. rsc.org Molecular dynamics simulations can model these aggregation processes by tracking the interactions between multiple this compound molecules over time in a simulated solvent environment. mdpi.com These simulations provide insights into the formation of the extended structures that give rise to the macroscopic properties of this compound, such as its use as a gelling agent.
Table 2: Factors Influencing Stability and Reactivity of Aluminum Complexes
| Influencing Factor | Effect on Stability/Reactivity | Modeling Approach | Reference |
|---|---|---|---|
| Ligand Charge/Binding Mode | Driving factor for binding affinity and complex stability. | DFT Calculations | rsc.org |
| Solvation Energy | Affects the overall free energy of complex formation in solution. | Polarizable Continuum Models (PCM) | nih.gov |
| Bridging Coordination | Promotes aggregation and formation of polymeric structures. | DFT and MD Simulations | rsc.org |
| Reaction Energetics | Predicts thermodynamic favorability of complex formation. | Free Energy Diagrams (DFT) | nsf.gov |
Continuum Mechanics Models for Macroscopic Rheological Behavior
This compound is widely known for its ability to form viscous solutions and gels in non-polar solvents. cosmileeurope.eu The macroscopic flow and deformation (rheological) behavior of these systems can be described using the principles of continuum mechanics. These models treat the material as a continuous medium rather than a collection of discrete molecules, allowing for the prediction of its response to applied stress or strain.
Constitutive Equations for Viscoelastic Fluids and Gels
This compound gels exhibit both elastic (solid-like) and viscous (fluid-like) properties, classifying them as viscoelastic materials. Their behavior cannot be described by simple Newtonian fluid laws. Instead, more complex constitutive equations are required to relate stress, strain, and their rates of change. ubi.ptresearchgate.net
The total stress (σ) in a viscoelastic material is often separated into contributions from the solvent and the polymer or network structure. The extra stress tensor (τ), which represents the stress arising from deformation, is described by a specific rheological constitutive model. ubi.pt Several models are used to describe viscoelastic behavior:
Maxwell Model: This model combines a spring (elastic element) and a dashpot (viscous element) in series. The upper-convected Maxwell (UCM) model is a common variant used for large deformations. ubi.pt
Oldroyd-B Model: This model is an extension of the UCM model that accounts for a viscous solvent contribution, making it suitable for polymer solutions. ubi.pt
Giesekus and PTT Models: These are non-linear differential models that can capture phenomena like shear-thinning, which is common in polymer solutions and gels. ubi.pt
K-BKZ Model: This is a single integral constitutive equation that expresses the stress at a given time as an integral of the strain history, weighted by a memory function. mdpi.comdtic.mil It is a powerful model for describing a wide range of non-linear viscoelastic behaviors. mdpi.com
The choice of model depends on the specific rheological phenomena being investigated. These equations contain material parameters, such as relaxation time (λ) and modulus (G), which are determined by fitting the model to experimental rheological data (e.g., from an oscillatory rheometer). mdpi.com
Table 3: Common Viscoelastic Constitutive Models
| Model | Type | Key Feature | Reference |
|---|---|---|---|
| Oldroyd-B | Differential | Describes dilute polymer solutions by adding a solvent viscosity term. | ubi.pt |
| Giesekus | Differential | A non-linear model that can predict shear-thinning behavior. | ubi.pt |
| K-BKZ | Integral | Relates stress to the entire history of strain through a memory function. | mdpi.comdtic.mil |
| Standard Linear Solid | Differential | Used to analyze stress relaxation and creep behavior to find material parameters. | mdpi.com |
Finite Element Analysis for Flow and Deformation under Stress
Finite Element Analysis (FEA) is a numerical technique used to solve the complex governing equations of continuum mechanics (mass, momentum, and constitutive equations) for intricate geometries and boundary conditions. researchgate.net For an this compound gel, FEA can simulate its behavior in various scenarios, such as flow through a pipe, mixing in a vessel, or deformation under a load. ripublication.com
The process of FEA involves several key steps:
Meshing: The geometry of the system is discretized into a large number of smaller, simpler elements (the "mesh"). ripublication.com The accuracy of the simulation is highly dependent on the mesh density and quality. researchgate.net
Applying Governing Equations: The chosen constitutive equation for the viscoelastic behavior of the this compound gel is applied to each element in the mesh.
Solving: A powerful computer solver iteratively calculates the variables of interest (e.g., velocity, pressure, stress, deformation) for each element. researchgate.net
Post-processing: The results are visualized to show stress distributions, velocity profiles, and deformed shapes, providing a detailed understanding of the material's mechanical response. researchgate.net
While many published examples of FEA focus on solid aluminum alloys or foams, the methodology is directly applicable to soft condensed matter like gels. mdpi.comdiva-portal.org By incorporating an appropriate viscoelastic constitutive model (as described in 7.4.1) into an FEA software package (like ANSYS or ABAQUS), one can predict how an this compound gel will flow, stretch, or potentially fracture under specific stress conditions. researchgate.net This predictive capability is invaluable for designing and optimizing industrial processes involving these materials.
Future Directions and Emerging Research Avenues for Aluminum Myristate
Development of Novel and Sustainable Synthesis Methods for Controlled Morphology and Purity
The future of aluminum myristate synthesis lies in the development of environmentally friendly and efficient methods that offer precise control over the final product's properties. Current research is geared towards "green" synthesis routes that minimize energy consumption and the use of hazardous solvents.
One promising approach is the use of bio-reduction methods, which might involve plant extracts or microorganisms to facilitate the reaction. For instance, the synthesis of other metal nanoparticles, such as alumina (B75360) (Al2O3), has been achieved using plant extracts rich in compounds like tannins and flavonoids that act as reducing and stabilizing agents, preventing nanoparticle agglomeration. mdpi.com This approach could be adapted for this compound production. Another avenue is the exploration of enzymatic catalysis, such as using lipase (B570770) for the esterification of myristic acid, which has been shown to be an energy-efficient method for producing other myristate esters like isopropyl myristate. magritek.com
Furthermore, techniques like bicontinuous reverse microemulsion are being explored to synthesize aluminum (oxy)hydroxide nanoparticles with controlled, uniform shapes and sizes, such as nanosticks. nih.gov This method provides a template for the reaction, allowing for the formation of monodisperse particles with specific aspect ratios, a technique that could be adapted to control the morphology of this compound. nih.gov The goal is to produce this compound with tailored particle sizes, shapes, and crystallinity to enhance its performance in various applications.
Exploration of this compound in Advanced Nanomaterials and Hybrid Systems
The unique properties of this compound make it an attractive component for the creation of advanced nanomaterials and hybrid systems. These materials combine the characteristics of this compound with other nanoparticles or polymers to achieve synergistic effects and novel functionalities. mdpi.com
Hybrid aluminum matrix composites (HAMCs) are an example where aluminum alloys are reinforced with various materials to improve their properties for aerospace and automotive applications. researchgate.net this compound could potentially be incorporated into such composites to enhance specific characteristics. The development of hybrid systems, such as those combining nanoparticles with nanofibers, opens up possibilities for applications in drug delivery, tissue engineering, and biosensors. mdpi.com
Researchers are also investigating the use of aluminum-based nanoparticles as adjuvants and delivery vehicles in vaccines. nih.gov The ability to functionalize the surface of these nanoparticles makes them suitable for targeted delivery. mdpi.com For instance, coating drug particles with a ceramic material like aluminum oxide can create controlled-release drug delivery systems. acs.org this compound, with its amphiphilic nature, could play a role in the surface modification or formulation of such advanced delivery systems. The combination of noble metal nanoparticles with other materials to form hybrid systems is also a burgeoning field, offering new properties for various applications. rsc.org
Deeper Understanding of Structure-Property Relationships at the Nanoscale
A fundamental understanding of how the nanoscale structure of this compound influences its macroscopic properties is crucial for designing materials with desired functionalities. As materials decrease in size to the nanoscale, their surface area to volume ratio increases, leading to changes in their physicochemical properties. nsf.govibs.re.kr
Advanced characterization techniques are essential for probing these relationships. The development of nanostructured systems requires a programmable fabrication process and atomic-level investigation to establish clear structure-property correlations. mdpi.com For example, the size and shape of inorganic nanoparticles can significantly affect their interaction with biological systems, such as their uptake by cells. nih.gov
In the context of aluminum-based materials, the degree of crystallinity and particle size have been shown to be important for their activity as vaccine adjuvants. nih.govnih.gov Similarly, for this compound, understanding how its crystal structure, particle morphology, and surface chemistry at the nanoscale affect its performance as a gelling agent, stabilizer, or lubricant will enable the rational design of improved formulations.
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling in Formulation Science
In the context of this compound, AI and ML models can be used to:
Predict Formulation Stability: By analyzing data on different formulations containing this compound, AI can predict the long-term stability of emulsions and suspensions. bioprocessonline.com
Optimize Excipient Combinations: Machine learning algorithms can identify the optimal concentrations and combinations of this compound with other excipients to achieve desired properties like viscosity and texture. nih.gov
Accelerate New Product Development: AI platforms can screen virtual libraries of ingredients and formulations to identify promising candidates, significantly speeding up the research and development process. nih.govmednexus.org
Enhance Understanding of Molecular Interactions: Predictive models can help scientists understand the interactions between this compound and other molecules in a formulation, leading to more robust and effective products. theviews.innih.gov
Research into this compound in Biomimetic Systems and Beyond (e.g., biological interactions of myristate as a chemical entity)
Future research will likely explore the use of this compound in biomimetic systems, which are materials designed to mimic natural biological processes and structures. This includes investigating how this compound interacts with biological components and how its properties can be harnessed for biomedical applications.
Biomimetic Surfaces: Researchers are developing superhydrophobic surfaces on aluminum alloys inspired by nature. researchgate.net While these studies often use other fatty acids, the principles could be applied to create this compound-based functional surfaces. The interaction of aluminum with biomimetic polymers that mimic bone mineralization is also an area of study. nih.gov
Biological Interactions of Myristate: Myristic acid itself plays a crucial role in various biological processes. It can be used as a carbon and energy source by certain fungi and is involved in the lipid modification of proteins, a process called N-myristoylation, which affects diverse cellular functions. pnas.orgfrontiersin.org Understanding these interactions is key. For example, myristate-protein interactions are vital for the structure and stability of viruses like poliovirus. asm.orgnih.govnih.gov
Aluminum in Biological Systems: The biological impact of aluminum is an ongoing area of research. Studies have looked at the dermal absorption of aluminum from cosmetics and its potential effects. researchgate.netsci-hub.seresearchgate.net Some research suggests aluminum can act as a metalloestrogen and may influence gene expression. mdpi.com Investigating the specific biological interactions of the this compound complex is a critical future direction.
By exploring these avenues, researchers can unlock the full potential of this compound in creating innovative materials and technologies.
Q & A
Q. What are the optimal synthesis conditions for Aluminum myristate to ensure high purity and yield?
this compound synthesis typically involves the reaction of myristic acid with aluminum salts under controlled conditions. Key parameters include pH (maintained between 8–10 to favor salt formation), temperature (60–80°C to enhance reaction kinetics), and stoichiometric ratios (3:1 molar ratio of myristic acid to aluminum precursor). Post-synthesis, purification via solvent recrystallization (e.g., using ethanol or acetone) is critical to remove unreacted precursors. Characterization should include Fourier-transform infrared spectroscopy (FTIR) for carboxylate-Al³⁺ bonding verification and thermogravimetric analysis (TGA) to assess thermal stability .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and functional properties?
- GC-MS : Effective for quantifying residual fatty acids or decomposition products (e.g., isopropyl myristate in related compounds) .
- ¹H-NMR : Confirms molecular structure by identifying proton environments, particularly the methylene (-CH₂-) and terminal methyl (-CH₃) groups of the myristate chain .
- X-ray diffraction (XRD) : Resolves crystallinity and phase purity, critical for reproducibility in material science applications .
Q. How can researchers design experiments to evaluate this compound’s stability under varying environmental conditions?
Use accelerated stability testing:
- Thermal stability : TGA at 25–500°C under nitrogen atmosphere.
- Photostability : Expose samples to UV light (e.g., 365 nm) and monitor degradation via HPLC.
- Hydrolytic stability : Incubate in buffers (pH 4–10) and analyze hydrolysis products with LC-MS. Include controls with inert matrices (e.g., silica) to isolate compound-specific effects .
Advanced Research Questions
Q. How can contradictory data on this compound’s membrane-binding behavior be resolved in biochemical studies?
Conflicting results often arise from variations in lipid composition, ionic strength, or protein multimerization. To address this:
- Use liposomes with defined phospholipid ratios (e.g., 70% phosphatidylcholine, 30% phosphatidylserine) to standardize membrane models.
- Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities under controlled ionic conditions (e.g., 0–150 mM NaCl).
- Compare monomeric vs. dimeric forms of this compound (via crosslinking agents) to assess multimerization’s role, as seen in HIV-1 MA protein studies .
Q. What experimental strategies can elucidate the role of this compound’s myristoyl moiety in host-pathogen interactions?
- Site-directed mutagenesis : Replace myristate-binding residues in partner proteins (e.g., viral envelope proteins) to assess interaction loss.
- Fluorescence quenching assays : Label this compound with a fluorophore (e.g., dansyl) and monitor energy transfer upon binding to target membranes or proteins.
- Cryo-EM : Resolve structural changes in membrane bilayers or protein complexes upon this compound incorporation, as demonstrated for poxvirus L1 protein .
Q. How should researchers design a metabolomics study to track this compound’s integration into fatty acid pathways?
- Isotopic labeling : Synthesize this compound with ¹³C-labeled myristate and track incorporation into cellular lipids via LC-MS/MS.
- Knockout models : Use yeast or mammalian cells lacking fatty acid transporters (e.g., FATP4) to identify uptake mechanisms.
- Multivariate analysis : Apply principal component analysis (PCA) to GC-MS datasets to distinguish metabolic perturbations caused by this compound vs. endogenous lipids .
Methodological Considerations
- Reproducibility : Document synthesis protocols and characterization data in line with journal guidelines (e.g., Beilstein Journal’s experimental section requirements) .
- Data presentation : Use tables to compare binding affinities (e.g., Kd values) across conditions and figures to illustrate structural models or metabolic pathways .
- Ethics and safety : Adhere to biosafety protocols when testing antimicrobial or antiviral properties, especially in live pathogen models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
